![molecular formula C23H23ClO5 B11153254 ethyl 3-{7-[(2-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11153254.png)
ethyl 3-{7-[(2-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate
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Overview
Description
Ethyl 3-{7-[(2-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic organic compound belonging to the class of coumarins and derivatives. Coumarins are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one)
Preparation Methods
The synthesis of ethyl 3-{7-[(2-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzyl alcohol, 4,8-dimethylcoumarin, and ethyl propanoate.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production: Industrial production methods may involve large-scale reactors, continuous flow processes, and optimization of reaction parameters to achieve high yields and purity.
Chemical Reactions Analysis
Ethyl 3-{7-[(2-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Substitution reactions, such as nucleophilic substitution, can occur at the chlorobenzyl moiety, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions may vary depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 3-{7-[(2-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various organic reactions.
Biology: In biological research, the compound is investigated for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: In medicine, the compound is explored for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals, dyes, and other materials.
Mechanism of Action
The mechanism of action of ethyl 3-{7-[(2-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: The pathways involved may include signaling pathways, metabolic pathways, and other cellular processes. The exact mechanism of action may vary depending on the specific biological context.
Comparison with Similar Compounds
Ethyl 3-{7-[(2-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate can be compared with other similar compounds, such as:
Biological Activity
Ethyl 3-{7-[(2-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound belonging to the chromen-2-one class, recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a chromen-2-one core with an ethyl propanoate group and a chlorobenzyl ether moiety. The presence of halogen substituents such as chlorine enhances its biological activity through improved metabolic stability and binding affinity to biological targets.
Molecular Formula: C_{20}H_{21}ClO_4
Molecular Weight: Approximately 436.87 g/mol
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Key activities include:
- Anti-inflammatory Properties: The compound exhibits potential anti-inflammatory effects by modulating inflammatory pathways.
- Antioxidant Activity: Its structure allows it to scavenge free radicals, contributing to cellular protection against oxidative stress.
- Anticancer Potential: Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
The mechanism of action involves the compound's interaction with specific molecular targets:
- Enzyme Inhibition: this compound may inhibit enzymes involved in metabolic pathways, potentially leading to altered substrate availability and reduced product formation.
Case Studies and Research Findings
- Anti-Cancer Activity: In vitro studies demonstrated that the compound has significant cytotoxic effects against various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat cells (T-cell leukemia). The IC50 values were notably lower than those of standard chemotherapeutics like doxorubicin, indicating superior potency in certain contexts .
- Antioxidant Studies: Research has shown that the compound effectively reduces oxidative stress markers in cellular models, suggesting its role as a potential therapeutic agent in conditions characterized by oxidative damage .
- Inflammation Modulation: A study highlighted the compound's ability to downregulate pro-inflammatory cytokines in activated macrophages, supporting its use in inflammatory diseases .
Properties
Molecular Formula |
C23H23ClO5 |
---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
ethyl 3-[7-[(2-chlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C23H23ClO5/c1-4-27-21(25)12-10-18-14(2)17-9-11-20(15(3)22(17)29-23(18)26)28-13-16-7-5-6-8-19(16)24/h5-9,11H,4,10,12-13H2,1-3H3 |
InChI Key |
LWKAVHAEDWFWKN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC3=CC=CC=C3Cl)C)OC1=O)C |
Origin of Product |
United States |
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